3-Chloro-4-phenylpyridine
Overview
Description
3-Chloro-4-phenylpyridine is an organic compound with the molecular formula C11H8ClN It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a phenyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-phenylpyridine typically involves the chlorination of 4-phenylpyridine. One common method is the reaction of 4-phenylpyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5C5H4N+PCl5→C6H5C5H3ClN+POCl3
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-phenylpyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (FeBr3) can be used.
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-4-phenylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine and phenyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
3-Chloropyridine: Lacks the phenyl group, resulting in different electronic and steric properties.
Uniqueness
3-Chloro-4-phenylpyridine is unique due to the presence of both the chlorine and phenyl groups, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
3-chloro-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAFHXOWOYVPIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376584 | |
Record name | 3-chloro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90732-01-7 | |
Record name | 3-chloro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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